molecular formula C20H21N5O3 B2883532 methyl 4-{3-[1-(3-nitro-2-pyridinyl)-4-piperidinyl]-1H-pyrazol-5-yl}phenyl ether CAS No. 1031208-10-2

methyl 4-{3-[1-(3-nitro-2-pyridinyl)-4-piperidinyl]-1H-pyrazol-5-yl}phenyl ether

Cat. No.: B2883532
CAS No.: 1031208-10-2
M. Wt: 379.42
InChI Key: RXYLMVYPPGECAL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyridine ring, a piperidine ring, a pyrazole ring, and a nitro group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The presence of the nitro group could contribute to the polarity of the compound and influence its reactivity .


Chemical Reactions Analysis

The nitro group is a strong electron-withdrawing group, which could make the compound reactive. Nitro compounds can undergo a variety of reactions, including reduction to amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of the nitro group could make the compound polar and could influence its boiling point and solubility .

Scientific Research Applications

Herbicidal Applications

Pyrazole nitrophenyl ethers (PPEs), including compounds structurally related to methyl 4-{3-[1-(3-nitro-2-pyridinyl)-4-piperidinyl]-1H-pyrazol-5-yl}phenyl ether, have been identified for their herbicidal effects, specifically by inhibiting protoporphyrinogen IX oxidase. This inhibition leads to substantial pre-emergent activity against narrowleaf weed species, showcasing the potential of these compounds in agricultural weed management (R. Clark, 1996).

Anticancer Activity

The synthesis of polysubstituted 4H-pyran derivatives, which are structurally related to the compound , has shown significant anticancer activity against various human cancer cell lines. This highlights the potential of such compounds in the development of new anticancer therapies (S. Hadiyal et al., 2020).

Molecular Interactions

Studies on the hydrogen bonding and molecular structures of compounds similar to this compound have provided insights into their molecular interactions. These studies can inform the design of new molecules with desired properties for various applications (J. Portilla et al., 2007).

Redox Reactions

Research into the redox-denitration reactions of aromatic nitro compounds, including those structurally similar to the compound of interest, has uncovered novel reaction pathways that could be exploited in synthetic chemistry for the development of new compounds with diverse applications (C. Rees & S. C. Tsoi, 2000).

Protoporphyrinogen Oxidase Inhibition

Further studies on pyrazole phenyl ether herbicides, related to the compound , have confirmed their mechanism of action through the inhibition of protoporphyrinogen oxidase. This mechanism is crucial for understanding their herbicidal effectiveness and for the design of new herbicides with improved efficacy and specificity (T. Sherman et al., 1991).

Future Directions

The compound could be of interest for further study due to its complex structure and the presence of several functional groups. It could have potential applications in various fields, including medicinal chemistry and materials science .

Properties

IUPAC Name

2-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-28-16-6-4-14(5-7-16)17-13-18(23-22-17)15-8-11-24(12-9-15)20-19(25(26)27)3-2-10-21-20/h2-7,10,13,15H,8-9,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYLMVYPPGECAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)C4=C(C=CC=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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